molecular formula C23H22N4O B10920666 1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10920666
M. Wt: 370.4 g/mol
InChI Key: UEKBTMBSIOMPLO-UHFFFAOYSA-N
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Description

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable hydrazine derivative with a pyridine carboxylic acid under acidic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups .

Scientific Research Applications

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-6-ethyl-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of benzyl, ethyl, methyl, and phenyl groups makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

1-benzyl-6-ethyl-3-methyl-N-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O/c1-3-18-14-20(23(28)25-19-12-8-5-9-13-19)21-16(2)26-27(22(21)24-18)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3,(H,25,28)

InChI Key

UEKBTMBSIOMPLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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